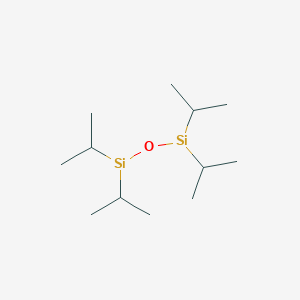

1,1,3,3-Tetraisopropyldisiloxane

描述

Historical Development of Silyl (B83357) Protection Strategies

The use of silicon-based protecting groups for alcohols has a long and significant history in organic chemistry. nih.gov Initially, silyl groups provided an alternative to more traditional protecting groups like acetals, esters (e.g., acetate (B1210297) and benzoate), and benzyl (B1604629) ethers. nih.gov The development of various silyl chlorides, such as trimethylsilyl (B98337) (TMS) chloride, allowed for the formation of silyl ethers, which offered different reactivity and stability profiles. nih.govhighfine.com

Over time, a wide array of silyl ethers were developed, each with distinct steric and electronic properties, providing a broad spectrum of selectivity. highfine.com This expansion was particularly crucial in complex syntheses, such as in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups with similar reactivities often require differential protection. nih.govarkat-usa.org The ability to selectively protect one hydroxyl group over another, or to remove one silyl group in the presence of others (orthogonal protection), became a powerful tool for synthetic chemists. researchgate.netdiva-portal.org

Role of Steric Hindrance in Protecting Group Design

Steric hindrance, the physical obstruction caused by bulky groups within a molecule, is a fundamental concept that is strategically exploited in the design and application of protecting groups. mdpi.comresearchgate.net By incorporating large, sterically demanding substituents on the silicon atom, chemists can control the reactivity and selectivity of the silylating agent. mdpi.comresearchgate.net

Bulky protecting groups can selectively react with less sterically hindered functional groups. mdpi.com For instance, a primary alcohol, being more accessible, will react faster with a bulky silyl chloride than a more sterically crowded secondary or tertiary alcohol. This allows for the selective protection of a specific hydroxyl group in a polyol. highfine.com A well-known example is the tert-butyldimethylsilyl (TBDMS) group, which is frequently used to selectively protect primary alcohols. mdpi.comresearchgate.net The steric bulk of the protecting group not only influences the protection step but also affects the stability of the resulting silyl ether and the conditions required for its removal. diva-portal.orgwiley.com Generally, increasing steric hindrance around the silicon atom enhances the stability of the silyl ether towards hydrolysis under acidic conditions. numberanalytics.com

Table 1: Common Silyl Protecting Groups and Their Relative Steric Bulk

| Protecting Group Abbreviation | Full Name | Relative Steric Hindrance |

| TMS | Trimethylsilyl | Low |

| TES | Triethylsilyl | Moderate |

| TBS/TBDMS | tert-Butyldimethylsilyl | High |

| TIPS | Triisopropylsilyl | Very High |

| TBDPS | tert-Butyldiphenylsilyl | Very High |

Overview of 1,1,3,3-Tetraisopropyldisiloxane (TIPDS) in Protective Group Chemistry

This compound (TIPDS) is a bifunctional protecting group, meaning it is designed to protect two functional groups simultaneously. Specifically, it is used to protect diols, forming a stable cyclic silyl ether derivative. arkat-usa.orgresearchgate.net The TIPDS group is introduced using its dichloro derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465). thermofisher.com This reagent reacts with two hydroxyl groups, typically on the same molecule, to form an eight-membered ring containing the Si-O-Si linkage.

The bulky isopropyl groups on the silicon atoms play a crucial role, providing significant steric shielding and contributing to the stability of the protected compound. fishersci.com This bifunctional nature is particularly advantageous in the chemistry of nucleosides and carbohydrates, where vicinal (1,2-) or 1,3-diols are common structural motifs.

The key reagent for introducing the TIPDS protecting group is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane , often referred to as the Markiewicz reagent . arkat-usa.org It was developed and introduced into nucleoside chemistry by Wojciech T. Markiewicz. nih.govarkat-usa.org

The significance of the Markiewicz reagent lies in its remarkable ability to regioselectively and simultaneously protect the 3'- and 5'-hydroxyl groups of ribonucleosides. nih.govthermofisher.comfishersci.com This was a major advancement because differentiating between the 2', 3', and 5'-hydroxyl groups of ribonucleosides is a significant synthetic challenge. arkat-usa.org The formation of the stable 3',5'-O-TIPDS bridge allows for selective reactions to be carried out on the remaining free 2'-hydroxyl group, a critical step in the synthesis of modified nucleosides and the assembly of RNA oligonucleotides. arkat-usa.orgresearchgate.net

Since its initial application in nucleoside chemistry, the use of TIPDS as a protecting group has evolved and expanded into other areas of organic synthesis. Its ability to form a stable cyclic system with 1,3-diols has been exploited in various synthetic contexts.

Researchers have investigated and utilized the regioselectivity of TIPDS protection with different polyhydroxy compounds. For example, the protection of methyl α-D-xylopyranoside with the Markiewicz reagent yields the 2,3-protected product with excellent regioselectivity, whereas the β-anomer gives the 3,4-protected product. researchgate.net This demonstrates the subtle yet powerful influence of the substrate's stereochemistry on the outcome of the protection reaction.

Furthermore, TIPDS-based strategies have been integral to the synthesis of complex natural product fragments. For instance, the regioselective ring-opening of TIPDS-protected 2,3-epoxy alcohols provides a route to hydroxymethyl 1,3-diols, which are key structural motifs in polypropionate natural products. researchgate.netmdpi.com The TIPDS group has also been employed as a protecting group for open-chain polyhydroxy compounds and in the synthesis of cyclic bridged peptides, showcasing its versatility beyond its original application. fishersci.com These evolving applications underscore the enduring utility of the TIPDS protecting group in modern organic synthesis.

Table 2: Applications of TIPDS Protection

| Substrate Class | Specific Application | Reference |

| Ribonucleosides | Simultaneous protection of 3'- and 5'-hydroxyl groups | arkat-usa.orgfishersci.com |

| Pentopyranosides | Regioselective protection of diols (e.g., 2,3- or 3,4-diols) | researchgate.net |

| Epoxy Alcohols | Intermediate in the synthesis of 1,3-diol fragments | researchgate.netmdpi.com |

| Open-chain Polyols | General protection of diol functionalities | fishersci.com |

| Peptides | Formation of cyclic bridged structures | fishersci.com |

Structure

2D Structure

属性

InChI |

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVLVXXJRJNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422616 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-71-5 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,3,3 Tetraisopropyldisiloxane and Its Derivatives

Synthesis of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂)

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a widely used silylating agent for the simultaneous protection of 3'- and 5'-hydroxy functions in ribonucleosides. guidechem.comchemicalbook.com Its synthesis can be achieved through various routes, starting from different precursors.

Reaction of Dichlorodimethylsilane (B41323) with Isopropanol (B130326)

While the direct reaction of dichlorodimethylsilane with isopropanol is not the standard reported method for the synthesis of 1,1,3,3-tetraisopropyldisiloxane or its dichloro derivative, a more common and chemically analogous starting point is the hydrolysis of diisopropyldichlorosilane (B1349932). The hydrolysis of diisopropyldichlorosilane yields the corresponding silanol, which can then dimerize to form the disiloxane (B77578). cymitquimica.com

A frequently cited multi-step synthesis that yields the disiloxane framework starts with trichlorosilane (B8805176). guidechem.comchemicalbook.comchemicalbook.com This process involves the treatment of trichlorosilane with isopropyl magnesium chloride (a Grignard reagent), followed by hydrolysis and subsequent reaction with acetyl chloride to yield the final dichlorinated product. guidechem.comchemicalbook.comchemicalbook.com

Chlorination of this compound with Acetyl Chloride and Palladium Catalyst

A highly efficient and straightforward method for the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) involves the chlorination of this compound (TIDPSiH₂) using acetyl chloride in the presence of a palladium on charcoal (Pd/C) catalyst. tandfonline.comtandfonline.com This reaction proceeds smoothly at room temperature and provides the desired product in high yield and purity. tandfonline.com

The palladium-catalyzed transfer of a chlorine atom from acetyl chloride to the triorganosilicon hydride is a key step in this process. tandfonline.com The reaction is typically carried out under an inert atmosphere, and its completion can be monitored by the disappearance of the Si-H infrared absorption band at approximately 2105 cm⁻¹. tandfonline.com An advantage of this method is the avoidance of hydrogen chloride formation, which can be problematic in other chlorination procedures. tandfonline.com The final product can be readily purified by simple distillation after the removal of the catalyst. tandfonline.com

Table 1: Reaction Parameters for the Chlorination of TIDPSiH₂

| Parameter | Value/Condition |

|---|---|

| Starting Material | This compound (TIDPSiH₂) |

| Chlorinating Agent | Acetyl Chloride |

| Catalyst | Palladium on Charcoal (Pd/C) |

| Temperature | Room Temperature |

| Yield | High |

| Purity | >99% |

This interactive table summarizes the key parameters for the palladium-catalyzed chlorination of this compound.

Alternative Synthetic Routes and Optimization

Alternative methods for the synthesis of TIPDSCl₂ have been developed to improve yield, purity, and cost-effectiveness. One such method involves the reaction of this compound with carbon tetrachloride (CCl₄) in the presence of a catalytic amount of palladium(II) chloride (PdCl₂). chemicalbook.comchemicalbook.com This route is also suitable for the in situ preparation of the reagent. chemicalbook.comchemicalbook.com

Another approach utilizes trichlorosilane as the starting material. chemicalbook.com This is treated with isopropylmagnesium chloride (i-PrMgCl), followed by the addition of water and then acetyl chloride to generate the final product. chemicalbook.com

Optimization of the chlorination process often focuses on the choice of chlorinating agent and catalyst to maximize the conversion and minimize side reactions. For instance, using trichloroisocyanuric acid (TCCA) in tetrahydrofuran (B95107) (THF) at low temperatures (-20°C) is another effective method for the chlorination of Si-H bonds in siloxanes. chemicalbook.com

Synthesis of this compound-1,3-diol

This compound-1,3-diol is a valuable siloxanol with applications as a building block in materials science. Its synthesis from the corresponding 1,3-dihydrido-disiloxane can be achieved through several hydrolytic methods.

Metal-Free Oxidative Hydrolysis of Hydrido-siloxanes

The conversion of 1,3-dihydrido-disiloxanes into 1,3-disiloxanediols can be accomplished using metal-free oxidative hydrolysis techniques. nih.govescholarship.org Organocatalytic methods provide an environmentally friendly alternative to transition-metal-catalyzed reactions. nih.govescholarship.org These methods often employ a highly active oxidizing species generated in situ under basic and biphasic conditions. escholarship.org

One reported organocatalytic system utilizes a ketone catalyst under basic conditions to achieve high yields of the disiloxanediol. acs.org This approach is notable for its ability to produce silanols from hydrido-silanes, which are generally more stable towards moisture compared to silyl (B83357) chlorides and produce hydrogen gas as a benign byproduct instead of hydrochloric acid. escholarship.org

Table 2: Conditions for Metal-Free Hydrolysis

| Parameter | Condition |

|---|---|

| Substrate | 1,3-Dihydrido-disiloxane |

| Catalyst System | Organocatalyst (e.g., ketone) |

| Reaction Type | Oxidative Hydrolysis |

| Key Advantage | Avoids transition metals, produces H₂ gas |

This interactive table outlines the general conditions for the metal-free synthesis of this compound-1,3-diol.

Base-Catalyzed Hydrolysis Methods

Base-catalyzed hydrolysis offers another effective route to 1,3-disiloxanediols from 1,3-dihydrido-disiloxanes. nih.gov These methods can be optimized for specific substrates, such as the use of cesium carbonate for the hydrolysis of tetra-aryl disiloxanes. acs.org

In a general procedure for chemoselective hydrolysis, a 1,3-dihydrido-disiloxane is dissolved in a solvent like THF, and a base such as triethylamine (B128534) is added, followed by an oxidizing agent like hydrogen peroxide. acs.org This method allows for the selective hydrolysis of certain Si-H bonds based on the differential reactivity of aryl and alkyl silanes within the disiloxane structure. acs.org

Organocatalytic Hydrolysis Methods

Synthesis of Functionalized Siloxane Derivatives utilizing the TIPDS Backbone

The this compound (TIPDS) backbone serves as a robust platform for the synthesis of various functionalized derivatives. A primary and highly significant derivative is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), a versatile reagent for introducing the TIPDS protecting group.

The chlorination of the Si-H bonds of this compound (also referred to as TIDPSiH₂) is a key transformation. One efficient method involves the reaction of the starting disiloxane with acetyl chloride in the presence of a catalytic amount of palladium on charcoal. This reaction proceeds smoothly at room temperature and produces TIPDSCl₂ in high yield and purity. tandfonline.com Another reported method for the preparation of TIPDSCl₂ involves the reaction of this compound with carbon tetrachloride, catalyzed by palladium(II) chloride. chemicalbook.comchemicalbook.com A patent also describes the synthesis of 1,3-dihalo-1,1,3,3-tetra(organyl)disiloxanes, including the dichloro derivative of TIPDS, by reacting the corresponding dihydrodisiloxane with a hydrogen halide in the presence of a transition metal catalyst from the 8th subgroup of the periodic table. google.com

The most prominent application of the TIPDS backbone is its use as a bifunctional protecting group for diols, particularly the simultaneous protection of the 3'- and 5'-hydroxyl groups in ribonucleosides. chemicalbook.comentegris.com This is achieved by reacting the diol with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in a suitable solvent, often pyridine (B92270). core.ac.uk The steric bulk of the isopropyl groups on the silicon atoms provides a high degree of regioselectivity. The reaction is believed to proceed by initial silylation at the less sterically hindered primary hydroxyl group (e.g., the 5'-OH of a nucleoside), followed by an intramolecular reaction with the nearby secondary hydroxyl group (e.g., the 3'-OH) to form a stable eight-membered cyclic diether. guidechem.com

This strategy has been successfully applied to various polyhydroxy compounds, including pentopyranosides. For instance, methyl α-D-xylopyranoside reacts with TIPDSCl₂ in pyridine to selectively form the 2,3-O-protected derivative in high yield. core.ac.uknih.gov Similarly, methyl β-D-xylopyranoside yields the 3,4-O-protected product. core.ac.ukresearchgate.net

Below is a table summarizing the synthesis of various compounds where the TIPDS backbone has been used to protect diols.

Table 1: Synthesis of TIPDS-Protected Diols

| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Protected Positions | Reference |

|---|---|---|---|---|---|---|

| Methyl α-D-xylopyranoside | TIPDSCl₂ | Pyridine | 18 | 79 | 2,3 | core.ac.uk |

| Methyl β-D-xylopyranoside | TIPDSCl₂ | Pyridine | 18 | 59 | 3,4 | core.ac.uk |

| Ribonucleosides | TIPDSCl₂ | Pyridine | - | High | 3',5' | entegris.com |

| Methyl α-D-xylopyranoside | TIPDSCl₂, then Ac₂O | Pyridine | - | 65 (2 steps) | 2,3 (4-acetylated) | core.ac.uk |

Beyond its role as a protecting group, the functionalized TIPDS backbone can be incorporated into more complex siloxane structures. For example, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane reacts with cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane in pyridine. This reaction results in the formation of a complex dodecaisopropyltricyclo[9.5.1.1(3,9)]octasiloxane, demonstrating the utility of the TIPDS derivative in constructing elaborate cage-like siloxane frameworks. researchgate.net

Table 2: Synthesis of Other Functionalized TIPDS Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Acetyl chloride | Pd/C | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | High | tandfonline.com |

| This compound | Carbon tetrachloride | PdCl₂ | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | - | chemicalbook.comchemicalbook.com |

| This compound | Hydrogen chloride | Pd on active carbon | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 91 | google.com |

| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | cis,cis,cis-1,3,5,7-Tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane | Pyridine | Dodecaisopropyltricyclo[9.5.1.1(3,9)]octasiloxane | 20 | researchgate.net |

Applications of 1,1,3,3 Tetraisopropyldisiloxane in Organic Synthesis

Regioselective Protection of Polyhydroxy Compounds

The TIPDS group is widely employed for the regioselective protection of polyhydroxy compounds, most notably in carbohydrate and nucleoside chemistry. fishersci.comthieme-connect.de Its ability to selectively react with and protect specific hydroxyl groups in a molecule containing multiple such functionalities is a key advantage. This selectivity is often driven by the formation of thermodynamically stable cyclic silyl (B83357) ethers. The formation of the 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) group is typically achieved by reacting the diol with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465). thieme-connect.de

Protection of Ribonucleosides

In the realm of ribonucleoside chemistry, the TIPDS group has proven to be an invaluable tool. uum.edu.my Ribonucleosides possess hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. For the synthesis of RNA fragments and modified nucleosides, it is often necessary to selectively protect the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group available for further modification. umich.edu

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a key silylating agent used for the concurrent protection of the 3'- and 5'-hydroxy functions of ribonucleosides. fishersci.comthermofisher.com This reaction leads to the formation of a stable eight-membered ring structure. umich.edu The TIPDS protecting group is stable under a variety of conditions, including aqueous environments, mild acidic conditions (such as 0.3 M p-toluenesulfonic acid in dioxane), and treatment with tertiary amines in pyridine (B92270). thieme-connect.de However, it can be readily cleaved under conditions typically used for the removal of tert-butyldimethylsilyl (TBDMS) ethers, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), dilute hydrochloric acid, or dilute sodium hydroxide. thieme-connect.de An alternative and more economical deprotection method involves the use of excess ammonium fluoride in refluxing methanol (B129727). thieme-connect.de

The regioselectivity of the protection is a critical aspect. For instance, methyl α-D-xylopyranoside is protected with high regioselectivity to form the 2,3-protected xylopyranoside, whereas methyl β-D-xylopyranoside yields the 3,4-protected product. researchgate.netnih.gov This highlights the influence of the stereochemistry of the substrate on the outcome of the protection reaction.

| Nucleoside | Protecting Group | Protected Positions | Reference |

| Ribonucleosides | 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | 3', 5' | fishersci.comthermofisher.com |

| Methyl α-D-xylopyranoside | 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | 2, 3 | researchgate.netnih.gov |

| Methyl β-D-xylopyranoside | 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | 3, 4 | researchgate.netnih.gov |

The protection of ribonucleosides with the TIPDS group can influence the conformational properties of the nucleoside, which in turn can affect the analysis of base pairing. fishersci.com Watson-Crick base pairing is the canonical hydrogen bonding pattern in DNA and RNA, forming the basis of the double helix structure. nih.govchemistrytalk.org Hoogsteen base pairing, on the other hand, is a non-canonical pairing that can lead to alternative nucleic acid structures like triplexes and quadruplexes. nih.govresearchgate.net The stability of these different base pairing modes can be influenced by the surrounding molecular environment. nih.gov

Ribavirin (B1680618) is a broad-spectrum antiviral nucleoside analogue. nih.govnih.gov However, its clinical use can be limited by side effects. nih.gov Chemical delivery systems aim to improve the therapeutic index of drugs like ribavirin by modifying their distribution and metabolism. nih.gov The synthesis of ribavirin derivatives and prodrugs is a key strategy in developing these delivery systems. news-medical.net

1,1,3,3-Tetraisopropyldisiloxane plays a role in the synthesis of these modified ribavirin analogues. For example, in the synthesis of ribavirin 2'-Me-C-nucleoside analogues, the 3',5'-hydroxyl groups of a ribavirin precursor were protected with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2). nih.gov This protection was a crucial step that enabled subsequent chemical transformations at the 2'-position of the ribose ring. The efficiency of this protection step was found to be dependent on the stereochemistry of the starting material. nih.gov

The TIPDS group is also utilized for the selective protection of various nucleoside analogues, facilitating the synthesis of molecules with potential therapeutic applications. wgtn.ac.nz The ability to selectively protect certain hydroxyl groups allows for precise chemical modifications at other positions of the nucleoside.

2'-O-methylation is a common modification found in natural RNA molecules and is also incorporated into synthetic oligonucleotides to enhance their properties, such as resistance to nuclease degradation. nih.gov The 2'-O-methyl group can also influence the conformational preferences of the ribose sugar, favoring the C3'-endo pucker, which is characteristic of A-form helices. nih.gov

The synthesis of 2'-O-methylated nucleosides often involves the protection of the 3' and 5'-hydroxyl groups, followed by methylation of the free 2'-hydroxyl group. The TIPDS group is a suitable choice for this purpose due to its stability during the methylation reaction and its subsequent clean removal. researchgate.net The use of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected ribonucleosides allows for efficient manipulation of the 2'-OH group, including alkylation to introduce the methyl group. umich.edu For instance, a study demonstrated a protocol for the selective deacylation of N- or/and O-acyl protected nucleosides without significant cleavage of the 3',5'-TIPDS group, which is valuable in the synthesis of 2'-O-modified nucleosides. researchgate.net

Selective Protection of Nucleoside Analogues

Aminooxymethylated Nucleosides

The synthesis of 2'-O-aminooxymethyl ribonucleosides can be achieved through a strategic use of the this compound protecting group. A key intermediate in this synthesis is the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-(phthalimidooxymethyl) ribonucleoside. The preparation of this intermediate involves the initial protection of the 3' and 5' hydroxyl groups of a ribonucleoside using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). This step selectively blocks these two positions, leaving the 2'-hydroxyl group available for further functionalization.

The subsequent introduction of the phthalimidooxymethyl group at the 2'-position sets the stage for the final deprotection steps to yield the desired 2'-O-aminooxymethyl ribonucleoside. The TIPDS group's stability and selective installation are crucial for the successful synthesis of these modified nucleosides, which are valuable probes in biochemical and biophysical studies of RNA.

Protection of Carbohydrates

This compound is a highly effective protecting group for the simultaneous protection of two hydroxyl groups in carbohydrates, particularly in pentopyranosides where the hydroxyl groups are secondary and equatorial, making selective protection challenging. lu.se

The regioselectivity of protection with TIPDSCl₂ on pentopyranosides is highly dependent on the anomeric configuration of the sugar.

When methyl α-D-xylopyranoside is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine, it undergoes a highly regioselective protection to yield the 2,3-O-(this compound-1,3-diyl) derivative in high yield. lu.senih.govresearchgate.net This remarkable selectivity is attributed to the higher reactivity of the HO-2 hydroxyl group, which is activated by the anomeric substituent, likely through a hydrogen bond to the anomeric oxygen. lu.se

In contrast, the reaction of methyl β-D-xylopyranoside with TIPDSCl₂ under the same conditions results in the formation of the 3,4-protected product, also with excellent regioselectivity. lu.senih.govresearchgate.net The reaction with the β-anomer proceeds at a slower rate compared to the α-anomer. lu.se

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Methyl α-D-xylopyranoside | Methyl 2,3-O-(this compound-1,3-diyl)-α-D-xylopyranoside | 79% | lu.se |

| Methyl β-D-xylopyranoside | Methyl 3,4-O-(this compound-1,3-diyl)-β-D-xylopyranoside | 74% (after 48h) | lu.se |

The TIPDS group, when protecting a primary and a secondary hydroxyl function in sugar derivatives, can undergo acid-catalyzed isomerization. For instance, in hexopyranosides where the TIPDS group initially protects the HO-4 and HO-6 positions, treatment with an acid such as methanesulfonic acid in dimethylformamide can induce rearrangement to the 3,4-protected product. lu.seresearchgate.net This isomerization provides a pathway to access different selectively protected carbohydrate building blocks.

While direct examples of selective allylation on TIPDS-protected pentopyranosides are not extensively documented in the provided context, the selective protection offered by the TIPDS group makes the remaining free hydroxyl group available for further functionalization. For example, after the 2,3-protection of methyl α-D-xylopyranoside, the HO-4 hydroxyl is exposed and can be selectively acetylated. lu.se It is conceivable that this free hydroxyl could similarly undergo selective allylation using standard allylation conditions, such as allyl bromide in the presence of a base, to introduce an allyl group at the C4 position. This would provide a route to selectively modified sugar derivatives that can be used in the synthesis of more complex carbohydrates.

Applications in Glycosylation Reactions and Stereocontrol

The TIPDS group serves as a conformation-constraining protecting group in carbohydrate chemistry, playing a crucial role in controlling the stereochemical outcome of glycosylation reactions. news-medical.net By bridging two hydroxyl groups, the TIPDS moiety locks the sugar ring into a specific conformation, making one face of the molecule more accessible to incoming nucleophiles. news-medical.net This directed approach is fundamental to achieving high stereoselectivity in the formation of glycosidic bonds, which is a significant challenge in oligosaccharide synthesis. nih.gov

A notable application is in the stereospecific formation of α-glucopyranosyl-β-fructofuranosides. When a fructofuranosyl donor was protected with a 1,4-O-(this compound-1,3-diyl) bridge, the resulting intramolecular cyclization locked the conformation of the sugar. This rigid structure ensured that the glycosyl acceptor could only approach the transient oxocarbenium ion from the β-face. This facial selectivity resulted in the stereospecific formation of the desired product during the glycosylation reaction. nih.gov

Further research has demonstrated the effectiveness of TIPDS in controlling stereoselectivity in other systems. For instance, a 2-azido-2-deoxy-D-glucosyl donor protected with a TIPDS group yielded predominantly the α-glycoside with a high stereoselectivity of α:β >20:1. nih.gov This high degree of stereocontrol highlights the utility of the TIPDS group in synthesizing challenging 1,2-cis glycosidic linkages. nih.gov

Table 1: Examples of TIPDS in Stereocontrolled Glycosylation

| Glycosyl Donor | Key Feature | Acceptor Approach | Outcome |

|---|---|---|---|

| Fructofuranoside with 1,4-O-TIPDS bridge | Locked conformation due to intramolecular bridge nih.gov | Restricted to the β-face nih.gov | Stereospecific formation of α-glucopyranosyl-β-fructofuranoside nih.gov |

Applications in Natural Product Synthesis

The unique properties of the TIPDS protecting group make it a valuable tool in the multi-step synthesis of complex, biologically active natural products. Its ability to regioselectively protect diols and impart conformational stability is essential for navigating intricate synthetic pathways.

Chondrochloren A Synthesis

The total synthesis of Chondrochloren A, a complex polyketide-peptide hybrid metabolite from myxobacteria, utilized the TIPDS group for protection during the preparation of a key synthetic fragment. The synthesis of the amide fragment, which contains three chiral centers, commenced with the TIPDS protection of commercially available D-ribonic acid-1,4-lactone. nih.gov This initial step was crucial for masking the hydroxyl groups, allowing for subsequent selective transformations on other parts of the molecule en route to the advanced amide intermediate. nih.gov

Oligosaccharide Synthesis

The chemical synthesis of oligosaccharides is a formidable challenge due to the need for precise control over glycosidic linkages between monosaccharide units. news-medical.net Protecting groups are fundamental to this process, allowing for the differentiation of multiple hydroxyl groups of similar reactivity. nih.gov The TIPDS group is particularly useful as it can act as a cyclic bifunctional protecting group, constraining the flexibility of the sugar ring. news-medical.netresearchgate.net This conformational restriction is a key strategy for achieving stereoselectivity during glycosylation, as described in section 3.1.2.4. By installing a TIPDS bridge on a monosaccharide building block, chemists can influence the trajectory of the glycosyl acceptor, thereby favoring the formation of either α- or β-linkages as needed for the target oligosaccharide. nih.govnih.gov

Glycolipid Synthesis

Glycolipids are complex molecules comprising a carbohydrate moiety linked to a lipid component. nih.gov Their synthesis requires careful protecting group strategies to manage the reactive hydroxyl groups on the sugar part while the lipid tail is constructed and attached. While various protecting groups are employed in glycolipid synthesis, specific examples detailing the application of this compound were not found in the provided search results.

Cyclic Bridged Peptides Preparation

Cyclic peptides are an important class of molecules with significant therapeutic potential, often exhibiting enhanced stability and binding affinity compared to their linear counterparts. purdue.edu Their synthesis frequently involves solid-phase peptide synthesis (SPPS) followed by a head-to-tail or side-chain-to-side-chain cyclization step. thieme-connect.de The precursor reagent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is reported to be involved in the preparation of cyclic bridged peptides. While detailed research findings on the specific mechanism or reaction conditions were not available in the search results, it is likely employed to protect the side-chain hydroxyl groups of amino acids such as serine or threonine during the synthesis and cyclization process, preventing unwanted side reactions.

Applications in Polymer Chemistry

In polymer chemistry, siloxane-based compounds are precursors to a wide range of materials with unique properties, including thermal stability, low surface tension, and biocompatibility. oclc.org Disiloxanes, such as 1,1,3,3-tetraalkyldisiloxanes, that contain silicon-hydride (Si-H) functional groups are used in the synthesis of silicone-polyether copolymers. google.com These copolymers are typically formed through a hydrosilylation reaction, where the Si-H groups react with an unsaturated compound, such as an allyl polyether, in the presence of a metal catalyst. google.commdpi.com This process allows for the creation of block or graft copolymers that combine the hydrophobic properties of the siloxane backbone with the hydrophilic nature of polyether side chains. mdpi.comsiliconeoil.net While the general class of tetraalkyldisiloxanes is cited for this application, specific examples detailing the use of this compound in this context were not explicitly detailed in the search results.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane |

| Chondrochloren A |

| D-ribonic acid-1,4-lactone |

| Serine |

| Threonine |

Despite a comprehensive search for information specifically on the chemical compound this compound, detailed research findings regarding its direct application in the outlined areas could not be sufficiently retrieved. The available scientific literature and data focus extensively on its chlorinated analogue, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, and other derivatives, rather than the non-chlorinated parent compound itself.

General information on the synthesis of organic-inorganic hybrid materials, the crosslinking of silicone polymers, and the synthesis of complex cyclic organic structures is widely available. However, specific examples, data, and detailed research that exclusively and directly involve this compound in the following applications were not found:

As a precursor for organic-inorganic hybrid materials.

As a crosslinking agent in silicone polymers and elastomers.

In the synthesis of silaanthracenophanes.

Due to the lack of specific, verifiable scientific information and research data directly pertaining to this compound in these precise contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. An attempt to do so would result in an article that is speculative and does not meet the required standards of scientific accuracy and detail.

Therefore, the requested article on the "" focusing solely on the specified subtopics cannot be generated at this time. Further research in specialized chemical databases and archives beyond the scope of this search may be required to uncover the specific applications of this compound.

Mechanistic and Stereochemical Investigations

Mechanism of Silyl (B83357) Ether Formation

The formation of a cyclic silyl ether using 1,1,3,3-tetraisopropyldisiloxane typically proceeds via its dichlorinated derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂). This bifunctional silylating agent is particularly effective for the simultaneous protection of two hydroxyl groups, often in a regioselective manner. entegris.comsigmaaldrich.com The reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or imidazole, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction. entegris.comtcichemicals.com

The mechanism involves a two-step nucleophilic substitution. First, one of the hydroxyl groups of the diol attacks one of the electrophilic silicon atoms of TIPDSCl₂, displacing a chloride ion. This is followed by an intramolecular reaction where the second hydroxyl group attacks the remaining silicon-chloride bond, displacing the second chloride ion and resulting in the formation of a stable, seven-membered cyclic silyl ether. nih.gov The steric bulk of the isopropyl groups plays a crucial role in directing the regioselectivity of the protection, often favoring the less hindered hydroxyl groups or specific diol pairings like the 3',5'-hydroxyls in nucleosides or the 4,6-hydroxyls in pyranosides. tcichemicals.com

Table 1: Reaction Conditions for TIPDS Protection

| Substrate | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Uridine | TIPDSCl₂ | Pyridine | 3',5'-O-TIPDS-uridine | 69% | tcichemicals.com |

| Polyhydroxy Compounds | TIPDSCl₂ | Pyridine or Imidazole | Cyclic Silyl Ether | General Procedure | entegris.comharvard.edu |

Stereochemical Control in TIPDS-Mediated Reactions

The formidable steric bulk of the tetraisopropyldisiloxane (TIPDS) group provides a powerful tool for stereochemical control in a variety of chemical transformations. By bridging two hydroxyl groups, the TIPDS moiety creates a rigid cyclic system that can effectively shield one face of the molecule, thereby directing the approach of incoming reagents to the more accessible face. beilstein-journals.org

This directing effect is particularly evident in glycosylation reactions. For example, the use of a TIPDS-protected glucal donor has been shown to favor α-selective glycosylation. beilstein-journals.org The silylene group influences the selectivity of the glycosylation, where the α-face of the donor becomes the endo face, leading to an attack from the β-face. beilstein-journals.org In another instance, the bulky 2-O-Triisopropylsilyl (TIPS) protective group, a related monofunctional silyl ether, effectively shields the α-face in glucosyl donors, promoting β-selective glucosylation. beilstein-journals.org The even greater steric hindrance and conformational rigidity imposed by the bifunctional TIPDS group amplify this effect, making it a reliable strategy for achieving high diastereoselectivity in reactions adjacent to the protected core.

Neighboring Group Participation and Remote Group Participation in Glycosylation

Neighboring group participation (NGP) is a well-established concept in glycosylation chemistry, where a participating functional group at the C-2 position, such as an acyl group, assists in the departure of the anomeric leaving group. beilstein-journals.orgnih.gov This process typically proceeds through a cyclic dioxolenium ion intermediate, which blocks the α-face of the pyranoside, leading to the stereoselective formation of 1,2-trans-glycosides. nih.govnih.gov

The role of groups at more distant positions (C-3, C-4, C-6), known as remote group participation, is more subtle and a subject of ongoing investigation. beilstein-journals.orgmdpi.com These groups are not believed to form covalent intermediates with the anomeric center in the same way as C-2 acyl groups. Instead, their influence is often attributed to through-space electronic effects or conformational control.

The TIPDS group, commonly used to protect the 4,6-hydroxyls of pyranosides, is not a participating group in the classical sense. Its influence on glycosylation stereoselectivity is primarily steric and conformational. By locking the C-4 and C-6 positions, the TIPDS group rigidly defines the conformation of that portion of the sugar ring. beilstein-journals.org This can have several consequences:

It can sterically block one face of the glycosyl donor, directing the incoming acceptor to the opposite side.

The conformational rigidity can influence the stability of the transient oxocarbenium ion intermediate, thereby impacting the stereochemical outcome of the reaction. nih.gov

While the TIPDS group itself does not directly participate via a covalent intermediate, its powerful influence on the molecule's conformation and steric environment makes it a critical determinant in the stereochemical outcome of glycosylation reactions. beilstein-journals.orgnih.gov

Advanced Characterization Techniques in Tipds Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of TIPDS-protected compounds. 1H, 13C, and 29Si NMR provide detailed information about the molecular framework.

1H NMR Spectroscopy: The proton NMR spectrum of a TIPDS-protected molecule is characterized by specific signals corresponding to the isopropyl groups. Typically, a multiplet or septet is observed for the methine (CH) protons, while the methyl (CH3) protons appear as a doublet. The chemical shifts of these signals can vary slightly depending on the solvent and the nature of the protected molecule. For instance, in 1,1,3,3-tetramethyldisiloxane, the methyl protons appear as a singlet, while in more complex structures like TIPDS-protected nucleosides, the isopropyl protons will exhibit the characteristic splitting patterns. chemicalbook.comvaia.com

13C NMR Spectroscopy: The 13C NMR spectrum provides complementary information, showing distinct signals for the methine and methyl carbons of the isopropyl groups. chemicalbook.com This technique is particularly useful for confirming the presence and integrity of the TIPDS group within a larger molecule.

29Si NMR Spectroscopy: As a silicon-containing compound, 29Si NMR is a powerful tool for directly probing the silicon environment. magritek.com The chemical shift of the silicon atoms in the disiloxane (B77578) core provides direct evidence of the formation of the silyl (B83357) ether linkage. magritek.com For example, in poly(dimethylsiloxane-co-methylhydrosiloxane), the silicon signals are well-resolved and can be assigned to the different siloxane units within the polymer. magritek.com The large chemical shift dispersion in 29Si NMR makes it highly sensitive to the electronic environment around the silicon atoms. magritek.comresearchgate.net

Table 1: Representative NMR Data for TIPDS and Related Compounds

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1,1,3,3-Tetramethyldisiloxane | 1H | ~0.07 | s | chemicalbook.com |

| 1,3-Dichlorotetramethyldisiloxane | 1H | ~0.4 | s | chemicalbook.com |

| 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | 13C | Multiple signals | - | chemicalbook.com |

| Poly(dimethylsiloxane-co-methylhydrosiloxane) | 29Si | Varies | - | magritek.com |

| Trimethoxymethylsilane | 29Si | Unique shift | - | magritek.com |

| Trimethoxyphenylsilane | 29Si | Unique shift | - | magritek.com |

| Dimethoxydimethylsilane | 29Si | Unique shift | - | magritek.com |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Product Confirmation

Mass spectrometry is a vital technique for confirming the molecular weight of TIPDS-protected products and for analyzing their fragmentation patterns to further validate their structure.

Upon ionization, TIPDS-containing molecules often undergo characteristic fragmentation. A common fragmentation pathway for silyl ethers is the cleavage of the bond alpha to the silicon atom. libretexts.orgmiamioh.eduwikipedia.org This can result in the loss of an isopropyl group or other substituents attached to the silicon. The observation of the molecular ion peak (M+) and these characteristic fragment ions provides strong evidence for the identity of the desired product. libretexts.orgmiamioh.edunih.gov For example, in the mass spectrum of ethers, fragmentation tends to occur alpha to the oxygen atom. libretexts.orgyoutube.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving the TIPDS group. chemistryhall.comquora.com Its simplicity, speed, and low cost make it ideal for routine analysis in a synthetic chemistry laboratory. chemistryhall.com

By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually track the consumption of the reactant and the formation of the product. rochester.edu The polarity of the compounds determines their mobility on the TLC plate; the less polar TIPDS-protected product will typically have a higher retention factor (Rf) than the more polar starting material (e.g., a diol). chemistryhall.com A co-spot, where the reaction mixture and starting material are spotted together, helps to confirm if the starting material has been fully consumed. rochester.edu The choice of an appropriate solvent system (eluent) is crucial for achieving good separation of the spots on the TLC plate. silicycle.comrochester.edumit.edumerckmillipore.comsigmaaldrich.com Common solvent systems for separating silyl ethers include mixtures of hexane (B92381) and ethyl acetate (B1210297). silicycle.comrochester.edu

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a high-resolution separation technique used to assess the purity of volatile and thermally stable compounds like 1,1,3,3-Tetraisopropyldisiloxane and its derivatives. tcichemicals.comthermofisher.com A sample is vaporized and injected onto a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. esslabshop.comkrackeler.comfishersci.comthomassci.comanalytics-shop.com

The purity of the compound is determined by the area of its corresponding peak in the chromatogram. For the analysis of silanes and siloxanes, specialized GC columns are often employed to achieve optimal separation and peak shape. esslabshop.comkrackeler.com For instance, a purity of greater than 97.0% for 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) can be determined by GC. tcichemicals.com

Computational Studies and Theoretical Modeling of 1,1,3,3 Tetraisopropyldisiloxane

Computational chemistry and theoretical modeling have become indispensable tools for understanding the intricate properties and behaviors of chemical compounds. In the context of organosilicon chemistry, these methods provide profound insights into the structure, dynamics, and reactivity of molecules like 1,1,3,3-Tetraisopropyldisiloxane (TIPDS). By simulating molecular behavior at an atomic level, researchers can predict and explain experimental outcomes, guiding the design of new synthetic strategies and materials.

Emerging Research Directions and Future Perspectives

Development of Novel TIPDS-Based Reagents

The foundational TIPDS structure, characterized by two silicon atoms linked by an oxygen atom and each bearing two bulky isopropyl groups, has given rise to a critical class of reagents. The most prominent among these is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl₂). dakenchem.com This dichlorinated derivative serves as a powerful silylating agent, primarily used for the simultaneous protection of two hydroxyl groups. nih.govresearchgate.net Its two active chlorine atoms can react with various functional groups, including hydroxyls, amines, and carboxyls, to generate a diverse array of organosilicon products. dakenchem.com

The development of these reagents is driven by the need for high selectivity. The steric hindrance provided by the four isopropyl groups allows TIPDSiCl₂ to selectively react with less hindered hydroxyl groups, a crucial feature in the multi-step synthesis of complex molecules like nucleosides and carbohydrates. researchgate.netresearchgate.net Research continues to explore the synthesis of new TIPDS-based derivatives to fine-tune reactivity and expand their applicability in synthesizing silicon-based compounds and functionalized materials. dakenchem.com

Applications in New Synthetic Methodologies

The unique properties of TIPDS-based protecting groups are being leveraged in novel synthetic methodologies. Their ability to form stable cyclic silyl (B83357) ethers with 1,2-, 1,3-, and 1,4-diols makes them indispensable in carbohydrate and nucleoside chemistry. researchgate.net A key application is the simultaneous protection of the 3'- and 5'-hydroxyl functions of ribonucleosides, forming a stable eight-membered ring. nih.gov This strategy allows for selective modification of other parts of the molecule.

Recent methodologies have demonstrated the regioselective opening of the TIPDS ring. For instance, treatment of a TIPDS-protected sugar derivative with an acid catalyst can isomerize the protecting group, shifting it to protect two different secondary hydroxyl functions. researchgate.net Furthermore, a convergent synthetic strategy for complex lipopolysaccharide core oligosaccharides has been developed based on the regioselective cleavage of a side-chain TIPDS group, enabling straightforward access to specific glycosylation sites. acs.org These advanced techniques highlight the adaptability of TIPDS chemistry in sophisticated synthetic routes, including the preparation of cyclic bridged peptides and the synthesis of enone intermediates for tetracycline (B611298) analogs. nih.govgoogle.com

Biomedical and Biotechnological Applications of TIPDS Chemistry

The influence of TIPDS extends significantly into the biomedical and biotechnological arenas, primarily due to its pivotal role in the synthesis of biologically active molecules and their delivery systems.

Nucleic Acid Research and Modification

The protection of nucleosides is a cornerstone of nucleic acid research, enabling the synthesis of oligonucleotides and modified analogs for therapeutic and diagnostic purposes. The TIPDS group, introduced via TIPDSiCl₂, is a workhorse in this field for the simultaneous protection of the 3'- and 5'-hydroxyls of ribonucleosides. nih.govgoogle.com This dual protection is critical for performing selective chemistry at other positions, such as the 2'-hydroxyl group. google.com

This protective strategy has been instrumental in the synthesis of various nucleic acid-based molecules, including:

Modified Oligonucleotides: In the synthesis of short oligoribonucleotides, TIPDS-protected ribonucleosides serve as starting materials. beilstein-journals.org

Antisense Molecules: The synthesis of 2'-O-guanidinopropyl (GP) modified nucleosides, designed for antisense applications to inhibit viral gene expression, utilizes TIPDS protection. google.com

Probes for Genetic Analysis: TIPDS chemistry is employed in preparing nucleosides used in the analysis of Watson-Crick and Hoogsteen base pairing. nih.gov

The stability of the TIPDS ether and the well-established methods for its selective removal make it a highly reliable tool for the complex assembly of modified nucleic acids that are central to modern biotechnology and genetic medicine. beilstein-journals.orgd-nb.info

Drug Delivery Systems

The development of effective drug delivery systems is crucial for improving therapeutic efficacy and reducing side effects. TIPDS chemistry has found a role in this area, particularly in the formation of chemical delivery systems for antiviral drugs. For example, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is explicitly mentioned for its use in creating ribavirin (B1680618) chemical delivery systems. nih.govnih.gov The hydrophobic nature imparted by the bulky isopropyl groups can be exploited to modify the pharmacokinetic properties of a drug, potentially enhancing its delivery to target tissues. nih.gov While this area is still emerging, the ability of TIPDS to reversibly modify molecules with hydroxyl groups presents a promising avenue for designing novel prodrugs and targeted delivery vehicles.

Enzyme Inhibition Studies

Recent research has highlighted an important role for TIPDS-containing molecules in the development of enzyme inhibitors, which are critical for treating a wide range of diseases, including cancer and infectious diseases. The TIPDS group is often not just a passive protecting group in these contexts but an active contributor to the inhibitory properties of the final molecule.

Key findings include:

Tyrosyl-DNA-phosphodiesterase 1 (TDP1) Inhibition: A study on disaccharide nucleosides found that the inclusion of a 3',5'-di-O-tetraisopropyldisiloxane (TIPDS) protective group significantly enhanced the inhibition of TDP1, a key enzyme in cancer cell resistance to certain chemotherapies. The most effective inhibitor, with an IC₅₀ value of 0.4 µM, contained the TIPDS moiety, and its removal led to a 6.5-fold decrease in activity. nih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Inhibitors: In the design of selective inhibitors against GAPDH from pathogenic trypanosomatids, the synthesis of adenosine (B11128) analogues relies on the use of 2'-amino-2'-deoxy-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine as a key intermediate. nih.gov

DNA Methyltransferase (DNMT) Inhibitors: The synthesis of guanylurea-deoxyribonucleoside (GuaUre-dR), a breakdown product of the anticancer drug 5-aza-2'-deoxycytidine and an inhibitor of DNMTs, involves the use of 5',3'-O-(this compound-1,3-diyl) protection. nih.gov

NEDD8-Activating Enzyme (NAE) Inhibitors: During the process development for Pevonedistat, a potent NAE inhibitor for cancer treatment, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane was used for the selective silylation of a 1,3-diol, enabling the separation of isomers and facilitating the synthesis of the final drug candidate. acs.org

These studies demonstrate that the bulky, hydrophobic TIPDS group can play a crucial role in the binding of inhibitors to enzyme active sites, making it a valuable component in the structure-based design of new therapeutic agents.

| Target Enzyme | Role of TIPDS Chemistry | Reference |

| Tyrosyl-DNA-phosphodiesterase 1 (TDP1) | TIPDS group on disaccharide nucleoside significantly enhances inhibitory activity against this anti-cancer target. | nih.gov |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Used as a protecting group in the synthesis of adenosine analogue inhibitors for parasitic diseases. | nih.gov |

| DNA Methyltransferases (DNMTs) | Employed as a protecting group for the synthesis of a nucleoside analogue that inhibits DNA methylation. | nih.gov |

| NEDD8-Activating Enzyme (NAE) | Used for selective chemical separation during the synthesis of the clinical-stage inhibitor Pevonedistat. | acs.org |

Integration of TIPDS with Flow Chemistry and Automation

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automation to improve efficiency, safety, and scalability. While research specifically detailing the integration of TIPDS chemistry into continuous flow systems is still in its early stages, the potential benefits are significant.

Patents for the synthesis of complex molecules like tetracycline analogs have noted the possibility of using TIPDS as a protecting group within continuous-flow reaction setups. google.com Furthermore, synthetic methodologies that are being successfully translated from batch to continuous flow, such as Fischer glycosylation, often rely on protecting group strategies that are analogous or complementary to those involving TIPDS. researchgate.netnih.gov For example, the differentiation of heptose scaffolds using a TIPDS protecting group is a key step in synthesizing building blocks for lipopolysaccharides, a process that could be streamlined through automation. nih.govfrontiersin.org

The use of TIPDS reagents in automated systems could offer better control over reaction parameters, reduce reaction times, and minimize the handling of corrosive reagents like TIPDSiCl₂. dakenchem.com As the demand for complex, precisely engineered molecules grows, the integration of robust and selective TIPDS chemistry with the efficiency of flow synthesis represents a logical and promising future direction.

Sustainable and Green Chemistry Approaches in TIPDS Synthesis and Application

A significant aspect of the sustainable use of TIPDS lies in the synthesis of its most common precursor, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). core.ac.ukfishersci.com Traditional methods for creating silyl chlorides can involve harsh reagents. However, more efficient and greener alternatives are being explored. For instance, a high-yield method involves the chlorination of this compound (TIDPSiH₂) using acetyl chloride in the presence of a catalytic amount of palladium on charcoal at room temperature. tandfonline.com Another approach involves the reaction of this compound with carbon tetrachloride (CCl₄) using a catalytic amount of palladium(II) chloride. chemicalbook.com The use of catalysts, which can often be recovered and recycled, aligns with green chemistry principles by reducing waste compared to stoichiometric reagents. organic-chemistry.org

Furthermore, the development of milder and more environmentally benign deprotection methods is a key area of research. While fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are effective for cleaving silyl ethers, they can be harsh. libretexts.org Research into alternative deprotection strategies for related silyl ethers points toward more sustainable options. For example, methods using catalytic amounts of iron in methanol (B129727) have been shown to be effective and environmentally friendly for cleaving certain silyl groups. organic-chemistry.org The use of recyclable catalysts, such as phosphomolybdic acid (PMA) supported on silica, has also been demonstrated for the deprotection of other silyl ethers, offering a pathway to greener processes. organic-chemistry.orgorganic-chemistry.org

常见问题

Q. How is 1,1,3,3-tetraisopropyldisiloxane employed as a protecting group in nucleoside synthesis?

The compound is widely used to protect hydroxyl groups in nucleosides, enabling selective functionalization. A typical protocol involves dissolving the nucleoside (e.g., uridine) in pyridine under inert atmosphere, adding 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq.) dropwise, and stirring at room temperature. After quenching with methanol, purification via silica gel chromatography (heptane/EtOAc) yields the protected product. This method ensures regioselectivity for 3′,5′- or 2′,3′-hydroxyl protection depending on steric and electronic factors .

Q. What analytical techniques confirm successful protection of hydroxyl groups?

1H and 13C NMR are critical for structural validation. Key diagnostic signals include:

- 1H NMR : Downfield shifts for protected hydroxyls (disappearance of -OH signals) and characteristic isopropyl group resonances (δ 0.9–1.1 ppm, multiplet) .

- 13C NMR : Siloxane-linked carbons (δ 12–18 ppm) and deshielded sugar carbons adjacent to the protecting group (e.g., C3′/C5′ in nucleosides at δ 70–90 ppm) . Mass spectrometry (HRMS) further confirms molecular weight accuracy, with sodium adducts ([M+Na]+) commonly observed .

Q. What are standard reaction conditions for introducing this protecting group in carbohydrate chemistry?

For pentopyranosides, dissolve the substrate (e.g., methyl glycoside) in pyridine (0.1 M), add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq.), and stir under N2. Quench with methanol after 12–24 hours, followed by co-evaporation with toluene to remove pyridine. Purification via silica gel chromatography (heptane/EtOAc 6:1) yields the protected product in >85% yield .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when using this protecting group across different nucleosides?

Discrepancies in chemical shifts (e.g., C3′/C5′ in adenosine vs. cytidine) arise from electronic and steric interactions with the nucleobase. To address this:

- Compare deprotected vs. protected spectra to isolate siloxane-induced shifts.

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly in crowded regions (δ 3.5–4.5 ppm for sugar protons) .

- Cross-reference with published datasets for analogous nucleosides (e.g., adenosine in DMSO-d6: δ 8.1–8.4 ppm for H8; cytidine: δ 7.2–7.5 ppm for H5/H6) .

Q. What strategies optimize isomerization of 3′,5′-O-protected nucleosides to 2′,3′-O-protected isomers?

Isomerization is achieved via acid-catalyzed equilibration . For example, treatment with TFA (0.1 M in CH2Cl2) at 0°C for 30 minutes shifts protection to the 2′,3′-positions, driven by steric relief. Monitoring by TLC (hexane/EtOAc 3:1) and NMR confirms the equilibrium ratio. Yields >90% are reported for adenosine derivatives under optimized conditions .

Q. How does the steric bulk of this compound influence diastereoselectivity in glycosylation reactions?

The siloxane group imposes steric hindrance , favoring α-stereoselectivity in glycosylations. For example, in B(C6F5)3-catalyzed reactions, the bulky protecting group restricts nucleophile access to the β-face, yielding α-linked disaccharides in >75% diastereomeric excess. This is validated by NOE correlations in 2D NMR and X-ray crystallography of crystalline intermediates .

Data Contradiction Analysis

Q. Why do 13C NMR spectra of protected nucleosides show variability in siloxane carbon resonances?

Siloxane carbons (Si-CH(CH3)2) exhibit δ 12–18 ppm shifts, but exact positions depend on solvent polarity and temperature . For instance, in DMSO-d6 at 300 K, isopropyl carbons resonate at δ 17.1–17.3 ppm, while in CDCl3, these shift upfield by 0.5–1.0 ppm due to reduced solvation effects. Always report solvent and temperature conditions to enable cross-study comparisons .

Methodological Best Practices

- Purification : Use silica gel pretreated with 1% Et3N to prevent acid-catalyzed deprotection during chromatography .

- Storage : Store protected nucleosides at –20°C under argon to avoid hydrolysis of the siloxane linkage .

- Troubleshooting : If protection yields drop below 80%, check for moisture in pyridine or excess quenching agent (methanol), which can hydrolyze the dichlorosiloxane reagent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。